3-bromo-1H-indole-5-carbonitrile
Description
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Structure
3D Structure
Properties
IUPAC Name |
3-bromo-1H-indole-5-carbonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5BrN2/c10-8-5-12-9-2-1-6(4-11)3-7(8)9/h1-3,5,12H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DLRFWHURXGFVTA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1C#N)C(=CN2)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5BrN2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.05 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Reactivity Profiles and Mechanistic Insights of 3 Bromo 1h Indole 5 Carbonitrile
Chemical Transformations Involving the Bromo Substituent at C3
The bromine atom at the C3 position of the indole (B1671886) ring is a key site for synthetic modifications, primarily through transition metal-catalyzed cross-coupling reactions and nucleophilic displacement.
Transition Metal-Catalyzed Cross-Coupling Reactions for C-C Bond Formation
The bromine substituent at C3 makes 3-bromo-1H-indole-5-carbonitrile an excellent substrate for various palladium-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon bonds. These reactions are fundamental in constructing more complex molecular architectures.
One of the most utilized transformations is the Suzuki-Miyaura cross-coupling reaction . This reaction typically involves the use of a palladium catalyst, such as Pd(dppf)Cl2 or Pd(PPh3)4, in the presence of a base and a boronic acid or boronate ester. uzh.ch For instance, the coupling of a bromo-triazine with an arylboronic acid using Pd(dppf)Cl2 and a silver carbonate base in acetonitrile (B52724) has been shown to proceed efficiently. uzh.ch Similar conditions can be applied to this compound to introduce a wide range of aryl and heteroaryl groups at the C3 position. The electron-withdrawing nature of the cyano group at C5 can influence the reactivity of the C3-bromo group, often facilitating the oxidative addition step in the catalytic cycle.
The Stille cross-coupling reaction offers another powerful method for C-C bond formation. This reaction utilizes organotin reagents and a palladium catalyst. nih.gov The choice of catalyst, such as Pd(PPh3)4 or Pd(PPh3)2Cl2, can be crucial for the reaction's success, with different catalysts showing varying efficacy depending on the substrates. mdpi.com
Other notable cross-coupling reactions applicable to this compound include the Heck reaction , for the introduction of alkenyl groups, and the Sonogashira reaction , for the installation of alkynyl moieties. nih.gov The reactivity of 3-iodo-1H-indole-2-carbonitriles in these reactions has been studied, providing insights that can be extrapolated to the 3-bromo analogue. nih.gov
Table 1: Examples of Transition Metal-Catalyzed Cross-Coupling Reactions
| Reaction Name | Coupling Partner | Catalyst System (Typical) | Resulting Bond |
| Suzuki-Miyaura | Aryl/Heteroarylboronic acid | Pd(dppf)Cl2, Base | C(sp2)-C(sp2) |
| Stille | Organostannane | Pd(PPh3)4 | C(sp2)-C(sp2)/C(sp3) |
| Heck | Alkene | Pd(OAc)2, Ligand, Base | C(sp2)-C(sp2) |
| Sonogashira | Terminal alkyne | PdCl2(PPh3)2, CuI, Base | C(sp2)-C(sp) |
Nucleophilic Displacement Reactions
The bromine atom at the C3 position can also be displaced by various nucleophiles. These reactions often proceed under basic conditions, which can also involve phase transfer catalysis to enhance reactivity. For example, reactions with amines or thiols can lead to the corresponding 3-amino or 3-thioether indole derivatives. researchgate.net The use of a strong base like potassium hydroxide (B78521) with a phase transfer catalyst such as a crown ether has been reported to be effective for the nucleophilic substitution of 3-bromoindoles. researchgate.net
Reactivity of the Cyano Group at C5
Nitrile Hydrolysis and Reduction Pathways
The nitrile group can be hydrolyzed to a carboxylic acid or an amide under acidic or basic conditions. libretexts.orgchemistrysteps.com
Acidic Hydrolysis : Heating the nitrile with a dilute acid, such as hydrochloric acid, typically results in the formation of the corresponding carboxylic acid (1H-indole-5-carboxylic acid) and an ammonium (B1175870) salt. libretexts.orgsavemyexams.com The reaction proceeds through an initial protonation of the nitrile nitrogen, making the carbon more susceptible to nucleophilic attack by water. youtube.comyoutube.com Subsequent tautomerization and hydrolysis of the resulting amide intermediate lead to the carboxylic acid. chemistrysteps.com
Alkaline Hydrolysis : Treatment with an aqueous base, like sodium hydroxide, followed by heating, will hydrolyze the nitrile to a carboxylate salt. libretexts.orgsavemyexams.com Ammonia is typically evolved during this process. libretexts.org To obtain the free carboxylic acid, the reaction mixture must be acidified in a subsequent step. libretexts.org
The nitrile group can also be reduced to a primary amine (5-(aminomethyl)-3-bromo-1H-indole) using reducing agents like lithium aluminum hydride (LiAlH4).
Cycloaddition Reactions Involving the Nitrile Moiety
The nitrile group can participate as a dipolarophile in 1,3-dipolar cycloaddition reactions. wikipedia.org While less common than with alkenes or alkynes, nitrile oxides can react with nitriles to form five-membered heterocyclic rings. nih.govchem-station.com These reactions are a powerful tool for the synthesis of complex heterocyclic systems. wikipedia.orgnih.govnih.gov The reaction between a 1,3-dipole and the nitrile group would lead to the formation of a five-membered heterocycle fused to the indole core. wikipedia.org
Functionalization at the Indole Nitrogen (N1-H)
The nitrogen atom of the indole ring is nucleophilic and can be readily functionalized. The N-H proton is acidic and can be removed by a base to generate an indolyl anion. This anion can then react with various electrophiles.
A common strategy to protect the indole nitrogen or to introduce functional groups is N-alkylation. This is often achieved by treating the indole with a base, such as sodium hydride (NaH), followed by the addition of an alkyl halide. researchgate.net For example, reaction with iodomethane (B122720) would yield 3-bromo-1-methyl-1H-indole-5-carbonitrile. researchgate.net Another common protecting group is the tert-butyloxycarbonyl (Boc) group, which can be introduced to form tert-butyl 3-bromo-5-cyano-1H-indole-1-carboxylate, a derivative that offers enhanced stability during subsequent synthetic steps.
The functionalization at the N1 position can also influence the reactivity at other positions of the indole ring. For instance, the presence of a bulky group on the nitrogen can sterically hinder reactions at the C2 and C7 positions.
Electrophilic and Nucleophilic Aromatic Substitution Patterns on the Indole Ring System
The indole ring is inherently electron-rich, making it highly susceptible to electrophilic attack. Typically, the site of greatest reactivity is the C3 position of the pyrrole (B145914) ring. However, in this compound, this position is already occupied by a bromine atom. Consequently, the regioselectivity of further electrophilic aromatic substitution (EAS) is dictated by the directing effects of the existing substituents: the C3-bromo group and the C5-carbonitrile group.
The bromine atom at C3 is an ortho-, para-directing deactivator. youtube.com Its deactivating nature stems from its inductive electron withdrawal, while its directing effect is due to the ability of its lone pairs to stabilize the arenium ion intermediate through resonance. The carbonitrile group at C5 is a strong electron-withdrawing group and a meta-director. youtube.com Therefore, electrophilic attack on the benzene (B151609) portion of the indole ring is heavily disfavored due to the deactivating nature of the cyano group.
When considering electrophilic substitution on the pyrrole ring, the C2 position becomes the most likely site of attack. This is because the C3-bromo substituent will direct incoming electrophiles to the C2 and C4 positions. The C2 position is generally favored over the C4 position in 3-substituted indoles. The electron-withdrawing cyano group at C5 further deactivates the benzene ring, reinforcing the preference for substitution on the pyrrole ring.
In contrast, nucleophilic aromatic substitution (SNAr) is not a typical reaction for electron-rich indoles. However, the presence of the strongly electron-withdrawing carbonitrile group at the C5 position can activate the benzene ring towards nucleophilic attack. byjus.commasterorganicchemistry.com A nucleophile could potentially displace a leaving group at the C4, C6, or C7 positions. The bromine atom at C3 can also be a target for nucleophilic substitution, particularly in transition-metal-catalyzed cross-coupling reactions. The electron-deficient character imparted by the cyano group facilitates such transformations.
| Reaction Type | Predicted Major Product Position(s) | Rationale |
| Electrophilic Aromatic Substitution | C2 | C3-bromo group directs ortho/para (to C2/C4). C2 is generally more reactive in 3-substituted indoles. The C5-cyano group deactivates the benzene ring. |
| Nucleophilic Aromatic Substitution | C4, C6 | The C5-cyano group strongly activates the ring towards nucleophilic attack at ortho (C4, C6) positions, assuming a suitable leaving group is present. |
| Cross-Coupling (at C-Br) | C3 | The C-Br bond is a versatile handle for various transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira). |
Detailed Mechanistic Investigations of Key Transformations
Understanding the precise mechanisms of reactions involving this compound is crucial for optimizing reaction conditions and designing novel synthetic pathways. Modern chemical research employs a combination of computational, isotopic, and catalytic studies to elucidate these complex processes.
Computational Elucidation of Reaction Pathways and Energy Profiles
Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for investigating reaction mechanisms. mdpi.com DFT calculations can map out the entire potential energy surface of a reaction, identifying transition states, intermediates, and the associated energy barriers. acs.orgnih.gov
For this compound, computational studies can provide critical insights into:
Regioselectivity of Electrophilic Attack: By calculating the energies of the different possible arenium ion intermediates (sigma complexes) resulting from electrophilic attack at various positions (e.g., C2, C4, C6, C7), the most stable intermediate and thus the most likely product can be predicted. The transition state energies leading to these intermediates are the ultimate determinants of kinetic product distribution. mdpi.com
Nucleophilic Addition to Indolynes: While not a direct reaction of the starting material, computational studies on related indolynes (aryne derivatives of indole) show that distortion energies in the aryne intermediate control the regioselectivity of nucleophilic addition. nih.govacs.org Similar models could predict the outcome of reactions proceeding through an indolyne intermediate derived from this compound.
| Computational Method | Application to this compound | Key Insights Provided |
| Density Functional Theory (DFT) | Calculation of transition state energies for electrophilic substitution. | Prediction of kinetic product distribution and regioselectivity. acs.orgnih.gov |
| DFT/Molecular Mechanics (QM/MM) | Modeling enzyme-catalyzed reactions (e.g., halogenation). | Understanding substrate binding and the role of active site residues. |
| Ab initio methods | Calculation of intermediate stabilities in nucleophilic substitution. | Elucidation of SNAr vs. aryne-mediated pathways. nih.gov |
Isotopic Labeling Studies for Mechanism Determination
Isotopic labeling is a powerful experimental technique used to trace the path of atoms through a chemical reaction, providing definitive evidence for proposed mechanisms. numberanalytics.com By replacing an atom with its heavier, non-radioactive isotope (e.g., ¹³C, ¹⁵N, ²H/D), the position of the label in the products can be determined using techniques like mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy. nih.gov
For reactions involving this compound, isotopic labeling could be employed to:
Verify Electrophile Addition-Elimination: In an electrophilic substitution reaction, labeling the N-H proton with deuterium (B1214612) (D) and observing its fate can confirm the classic addition-elimination mechanism. If the deuterium is lost during the reaction, it supports the formation of the arenium intermediate and subsequent deprotonation to restore aromaticity.
Distinguish Between SNAr and Elimination-Addition (Aryne) Mechanisms: In a nucleophilic substitution reaction, a crossover experiment using a mixture of labeled and unlabeled substrates can differentiate between an intermolecular SNAr mechanism and an intramolecular elimination-addition (indolyne) mechanism. The formation of crossover products would be indicative of an intermolecular process.
Elucidate Rearrangements: In certain transition-metal-catalyzed reactions, directing groups can sometimes migrate. nih.gov Labeling the migrating group or the indole core can unambiguously track this movement, as demonstrated in studies involving deuterium labeling to probe C-H functionalization mechanisms. researchgate.net
Role of Catalysis in Reaction Mechanisms (Transition Metal and Metal-Free Systems)
Catalysis offers a means to control the reactivity and selectivity of transformations involving this compound, often enabling reactions that would otherwise be impossible.
Transition Metal Catalysis: The C3-bromo substituent is a prime handle for transition-metal-catalyzed cross-coupling reactions. Catalysts based on palladium, copper, rhodium, and iridium are commonly used to form new carbon-carbon and carbon-heteroatom bonds.
Palladium-Catalyzed Reactions: Suzuki, Heck, Stille, and Sonogashira couplings are powerful methods for functionalizing the C3 position. The general mechanism involves the oxidative addition of the Pd(0) catalyst into the C-Br bond, followed by transmetalation (for Suzuki and Stille) or migratory insertion (for Heck) and finally reductive elimination to yield the product and regenerate the catalyst. nih.gov
Rhodium and Iridium Catalysis: These metals are often used for C-H activation and functionalization. For instance, catalyst-controlled site-selective C-H functionalization of 3-carboxamide indoles has been shown where Ir(III) directs alkylation to the C2-position, while Rh(I) can induce a translocation of the directing group followed by C3-functionalization. nih.gov
Metal-Free (Organo)catalysis: Organocatalysis has emerged as a powerful, complementary approach to metal catalysis, avoiding potential metal contamination in the products. acs.orgbenthamdirect.com
Brønsted and Lewis Acid Catalysis: Chiral phosphoric acids and other Brønsted acids can catalyze enantioselective Friedel-Crafts type alkylations of the indole nucleus. acs.orgresearchgate.net These catalysts operate by activating the electrophile, often through hydrogen bonding, bringing it into close, stereochemically defined proximity with the indole nucleophile.
Phase-Transfer Catalysis: Lipophilic indole derivatives have been shown to act as phase-transfer catalysts for reactions like bromination in biphasic systems.
Oxidative Organocatalysis: In some cases, organocatalysts can be used in combination with mild oxidants to facilitate cross-nucleophile couplings, for example, between indoles and aldehydes. nih.gov
| Catalyst Type | Example Reaction | Mechanistic Role |
| Palladium(0) Complexes | Suzuki Coupling | Catalyzes the coupling of the indole with a boronic acid via an oxidative addition/transmetalation/reductive elimination cycle. nih.gov |
| Rhodium(I)/Iridium(III) Complexes | C-H Functionalization | Directs C-H activation at specific sites (e.g., C2) or can induce directing group migration. nih.gov |
| Chiral Phosphoric Acids | Asymmetric Friedel-Crafts Alkylation | Acts as a chiral Brønsted acid, activating an electrophile and controlling the stereochemical outcome of the indole's nucleophilic attack. researchgate.net |
| Amine-based Organocatalysts | Oxidative Cross-Coupling | Forms an enamine or iminium ion intermediate, which then participates in a redox-neutral or oxidative coupling with the indole. nih.gov |
Advanced Spectroscopic Characterization and Structural Analysis of 3 Bromo 1h Indole 5 Carbonitrile
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone of molecular structure elucidation in solution. By probing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13), NMR provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule.
The ¹H NMR spectrum of 3-bromo-1H-indole-5-carbonitrile displays signals corresponding to each unique proton in the molecule. The electron-withdrawing nature of the bromine atom at the C3 position and the nitrile group at the C5 position significantly influences the chemical shifts of the indole (B1671886) ring protons, causing them to appear at lower fields (deshielded) compared to the parent indole.
A reported ¹H NMR spectrum indicates a downfield shift for the H-2 proton, appearing as a singlet at approximately δ 8.14 ppm. This significant deshielding is attributed to the combined inductive effects of the adjacent bromine atom and the nitrogen of the indole ring. The proton on the indole nitrogen (H-1) is also expected to appear as a broad singlet at a low field, typically above δ 8.0 ppm. The aromatic protons on the benzene (B151609) portion of the indole ring (H-4, H-6, and H-7) would exhibit characteristic splitting patterns based on their coupling with neighboring protons.
The ¹³C NMR spectrum provides information on the carbon framework. The chemical shifts are also influenced by the substituents. The carbon atom attached to the bromine (C-3) would be shifted upfield due to the heavy atom effect, while the carbon of the nitrile group (C≡N) and the carbon to which it is attached (C-5) would have characteristic chemical shifts.
Table 1: Predicted ¹H and ¹³C NMR Data for this compound Note: Precise experimental values can vary based on solvent and instrument frequency. The data below combines reported values with predictions based on substituent effects in related indole structures.
| Atom Position | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) | Multiplicity / Coupling Constants (J, Hz) |
| 1 | > 8.5 | - | br s |
| 2 | ~8.14 | ~125 | s |
| 3 | - | ~95 | - |
| 3a | - | ~128 | - |
| 4 | ~8.0 | ~128 | d, J ≈ 1.5 Hz |
| 5 | - | ~105 | - |
| 6 | ~7.6 | ~127 | dd, J ≈ 8.5, 1.5 Hz |
| 7 | ~7.5 | ~114 | d, J ≈ 8.5 Hz |
| 7a | - | ~136 | - |
| C≡N | - | ~119 | - |
While 1D NMR provides primary data, 2D NMR experiments are crucial for unambiguous signal assignment and complete structural confirmation.
COSY (Correlation Spectroscopy): This experiment reveals proton-proton coupling networks. For this compound, COSY would show correlations between the coupled aromatic protons H-6 and H-7, and a weaker long-range coupling between H-4 and H-6, confirming their positions on the benzene ring.
HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates each proton signal with its directly attached carbon atom. This allows for the definitive assignment of the carbon signals for C-2, C-4, C-6, and C-7 based on their already assigned proton shifts.
H-2 to C-3, C-3a, and C-7a.
H-4 to C-3a, C-5, C-6, and C-7a.
H-7 to C-3a, C-5, and C-6. These correlations are instrumental in confirming the placement of the bromo and cyano substituents.
NOESY (Nuclear Overhauser Effect Spectroscopy): This technique identifies protons that are close in space, irrespective of their bonding. It can help confirm the regiochemistry and provide insights into the molecule's preferred conformation in solution.
Infrared (IR) Spectroscopy for Functional Group Identification and Vibrational Analysis
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The IR spectrum of this compound is dominated by characteristic absorption bands.
The most prominent and diagnostic peak is the sharp, strong absorption band corresponding to the C≡N (nitrile) stretching vibration, which is reported to appear at 2189 cm⁻¹. Other expected key vibrational frequencies include:
N-H Stretch: A moderate to sharp band around 3400-3300 cm⁻¹ for the indole N-H group.
Aromatic C-H Stretch: Weaker bands appearing above 3000 cm⁻¹.
Aromatic C=C Stretch: Multiple bands in the 1600-1450 cm⁻¹ region, characteristic of the indole ring system.
Table 2: Characteristic IR Absorption Frequencies for this compound
| Functional Group | Vibrational Mode | Expected Frequency (cm⁻¹) | Intensity |
| Indole N-H | Stretch | 3400 - 3300 | Medium |
| Aromatic C-H | Stretch | > 3000 | Weak |
| Nitrile C≡N | Stretch | ~2189 | Strong, Sharp |
| Aromatic C=C | Stretch | 1600 - 1450 | Medium-Weak |
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Chromophore Analysis
UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The indole ring system is a natural chromophore, typically exhibiting two main absorption bands: a high-energy π→π* transition (B-band) around 200-220 nm and a lower-energy transition (L-band) with fine structure between 260-290 nm. nist.govnist.gov
The introduction of a bromine atom (an auxochrome) and a nitrile group (a chromophore) onto the indole scaffold is expected to modify the absorption profile. These substituents, particularly the electron-withdrawing nitrile group in conjugation with the ring, are predicted to cause a bathochromic shift (a shift to longer wavelengths) of the absorption maxima. This red shift occurs because the substituents alter the energy levels of the molecular orbitals involved in the electronic transitions.
High-Resolution Mass Spectrometry (HRMS) for Accurate Molecular Formula Confirmation
High-Resolution Mass Spectrometry (HRMS) is a powerful technique that measures the mass-to-charge ratio (m/z) of an ion with extremely high accuracy, typically to within 5 parts per million (ppm). This precision allows for the unambiguous determination of a molecule's elemental composition.
For this compound, with the molecular formula C₉H₅BrN₂, HRMS would provide a measured mass that precisely matches the calculated theoretical mass. A key feature in the mass spectrum would be the isotopic signature of bromine. Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 natural abundance. Therefore, the molecular ion peak in the mass spectrum would appear as a pair of peaks (M⁺ and M+2) of almost equal intensity, separated by approximately 2 m/z units, which is a definitive indicator of the presence of a single bromine atom in the molecule.
Table 3: Calculated Exact Masses for the Molecular Ion of this compound
| Ion Formula | Isotope | Calculated Monoisotopic Mass (Da) |
| [C₉H₅⁷⁹BrN₂]⁺ | ⁷⁹Br | 219.9636 |
| [C₉H₅⁸¹BrN₂]⁺ | ⁸¹Br | 221.9616 |
X-ray Diffraction (XRD) for Solid-State Structural Determination
While NMR provides the structure in solution, single-crystal X-ray diffraction (XRD) offers the most definitive structural evidence by mapping the precise arrangement of atoms in the solid state. If a suitable single crystal of this compound can be grown, XRD analysis would provide an absolute confirmation of its constitution and regiochemistry.
The analysis yields a three-dimensional model of the molecule, providing precise data on bond lengths, bond angles, and torsional angles. For instance, it would confirm the C-Br and C-C≡N bond lengths and the planarity of the indole ring. Furthermore, XRD reveals intermolecular interactions in the crystal lattice, such as potential hydrogen bonding involving the indole N-H group and the nitrogen atom of the nitrile group of an adjacent molecule, as well as possible halogen bonding involving the bromine atom. This information is invaluable for understanding the solid-state properties of the compound. While specific XRD data for this compound is not publicly available, analysis of related structures like 5-bromo-1H-indole-3-carbaldehyde thiosemicarbazone has demonstrated the power of this technique in confirming molecular geometry and intermolecular hydrogen bonding networks in the solid state. nih.gov
Crystal Packing and Intermolecular Interaction Analysis
Similarly, without a crystal structure determination, a detailed analysis of the crystal packing and the specific intermolecular interactions, such as hydrogen bonding, halogen bonding, and π-π stacking, cannot be performed for this compound. These interactions are fundamental to understanding the supramolecular architecture and the physical properties of the solid state.
Computational Chemistry Studies on 3 Bromo 1h Indole 5 Carbonitrile and Analogs
Density Functional Theory (DFT) Calculations for Molecular Properties
Density Functional Theory (DFT) has emerged as a powerful tool for investigating the electronic structure and properties of molecules. By employing various functionals and basis sets, DFT can provide accurate predictions of molecular geometries, vibrational frequencies, and other key electronic parameters.
Geometry Optimization and Conformational Analysis
The initial step in any computational study is the optimization of the molecular geometry to find the most stable conformation. For 3-bromo-1H-indole-5-carbonitrile, the indole (B1671886) ring system is expected to be largely planar. The positions of the bromine atom at the 3-position and the carbonitrile group at the 5-position will influence the bond lengths and angles within the indole core.
In related bromo-substituted indole derivatives, the indole ring system has been shown to be essentially planar. mdpi.com The introduction of substituents can cause minor deviations from planarity. For instance, in a study of 6-bromo-1H-indole-2,3-dione, the non-hydrogen atoms of the isatin (B1672199) molecule exhibited a mean deviation from planarity of 0.028 Å. researchgate.net
Table 1: Predicted Geometrical Parameters for this compound (based on analogous structures)
| Parameter | Predicted Value |
| C2-C3 Bond Length (Å) | ~1.37 |
| C3-Br Bond Length (Å) | ~1.89 |
| C5-C(nitrile) Bond Length (Å) | ~1.45 |
| C≡N Bond Length (Å) | ~1.16 |
| C2-N1-C7a Bond Angle (°) | ~108.5 |
| C4-C5-C6 Bond Angle (°) | ~120.0 |
Note: These values are estimations based on standard bond lengths and data from analogous indole structures.
Vibrational Frequency Analysis for IR Spectral Correlation
Vibrational frequency analysis, calculated using DFT, provides a theoretical infrared (IR) spectrum that can be correlated with experimental data. The calculated frequencies correspond to the different vibrational modes of the molecule, such as stretching, bending, and torsional motions.
For the parent indole molecule, detailed vibrational analyses have been performed using various DFT methods, providing a solid foundation for assigning the vibrational modes of its derivatives. mdpi.comresearchgate.net For this compound, characteristic vibrational frequencies are expected for the N-H stretch, the C≡N stretch of the nitrile group, and the C-Br stretch.
Table 2: Predicted Characteristic Vibrational Frequencies (cm⁻¹) for this compound
| Vibrational Mode | Predicted Frequency Range (cm⁻¹) |
| N-H Stretch | 3400 - 3500 |
| C≡N Stretch | 2220 - 2260 |
| Aromatic C-H Stretch | 3000 - 3100 |
| C=C Aromatic Stretch | 1400 - 1600 |
| C-N Stretch | 1200 - 1300 |
| C-Br Stretch | 500 - 650 |
Note: These are expected frequency ranges based on typical values for these functional groups and data from substituted indoles.
Frontier Molecular Orbital (FMO) Analysis (HOMO/LUMO Energies and Distributions)
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier molecular orbitals that play a crucial role in determining the chemical reactivity and electronic properties of a molecule. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's kinetic stability.
The presence of electron-withdrawing groups, such as the bromine atom and the carbonitrile group, is expected to lower the energies of both the HOMO and LUMO in this compound compared to the parent indole. This reduction in the energy levels can enhance the molecule's reactivity. The HOMO is likely to be distributed over the indole ring, particularly the pyrrole (B145914) moiety, while the LUMO is expected to have significant contributions from the carbonitrile group and the benzene (B151609) ring.
Table 3: HOMO-LUMO Energy Gaps for Analogous Indole Derivatives
| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (eV) |
| Indole | -5.58 | -0.15 | 5.43 |
| 5-Bromoindole | -5.67 | -0.34 | 5.33 |
| 5-Cyanoindole | -5.98 | -0.87 | 5.11 |
| Predicted for this compound | ~ -6.1 | ~ -1.0 | ~ 5.1 |
Note: Values for analogs are sourced from computational studies. The predicted values for the target compound are estimations.
Molecular Electrostatic Potential (MEP) Mapping for Reactivity Prediction
Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. The MEP surface displays regions of negative potential (electron-rich) in red and regions of positive potential (electron-poor) in blue.
For this compound, the MEP map is expected to show a region of high negative potential around the nitrogen atom of the carbonitrile group and the bromine atom due to their high electronegativity. nih.govrsc.org These sites would be susceptible to electrophilic attack. Conversely, the hydrogen atom attached to the indole nitrogen (N-H) will exhibit a region of positive potential, making it a likely site for nucleophilic interaction or hydrogen bonding. researchgate.net
Natural Bonding Orbital (NBO) Analysis for Electronic Structure and Stability
Natural Bonding Orbital (NBO) analysis provides detailed insights into the electronic structure, including charge distribution, hybridization, and intramolecular interactions that contribute to the stability of the molecule. NBO analysis can quantify the delocalization of electron density between occupied and unoccupied orbitals, which is indicative of hyperconjugative interactions.
Time-Dependent Density Functional Theory (TD-DFT) for Electronic Absorption Spectra Prediction
Time-Dependent Density Functional Theory (TD-DFT) is a widely used method for calculating the electronic absorption spectra of molecules. mdpi.com It provides information about the excitation energies, oscillator strengths, and the nature of the electronic transitions (e.g., π→π* or n→π*).
The UV-Vis absorption spectrum of this compound is expected to be influenced by the bromo and carbonitrile substituents. Compared to indole, a bathochromic (red) shift in the absorption maxima is anticipated due to the extension of the conjugated system and the electronic effects of the substituents. TD-DFT calculations on analogous bromo-indole derivatives have shown good agreement with experimental spectra. nih.govrsc.org
Table 4: Predicted Electronic Absorption Data for this compound (based on TD-DFT of analogs)
| Transition | Predicted λ_max (nm) | Oscillator Strength (f) | Major Contribution |
| S₀ → S₁ | ~280-300 | Moderate | HOMO → LUMO (π→π) |
| S₀ → S₂ | ~260-275 | High | HOMO-1 → LUMO (π→π) |
Note: These values are estimations based on TD-DFT calculations performed on similar indole derivatives. The actual values would require a specific TD-DFT calculation for the target molecule.
Quantum Theory of Atoms in Molecules (QTAIM) Analysis for Bonding Characteristics
The Quantum Theory of Atoms in Molecules (QTAIM) offers a profound method for analyzing the electronic structure of molecules by partitioning the electron density, a quantum observable, to define atoms and the bonds between them. nih.govunibo.it This approach is not based on molecular orbitals but on the topology of the electron density, ρ(r). Critical points in the electron density field, where the gradient of the density vanishes (∇ρ(r) = 0), are located and classified to characterize atomic interactions. pitt.edu
Of particular importance are the bond critical points (BCPs), which are found along the path of maximum electron density between two bonded atomic nuclei, known as the bond path. unibo.it The properties of the electron density at these BCPs provide quantitative insights into the nature and strength of the chemical bond. Key topological parameters at a BCP include:
Electron Density (ρ(r)) : The magnitude of ρ(r) at the BCP correlates with the bond order; higher values indicate a stronger bond.
Laplacian of the Electron Density (∇²ρ(r)) : The sign of the Laplacian indicates whether the electron density is locally concentrated (∇²ρ(r) < 0) or depleted (∇²ρ(r) > 0). stackexchange.com Shared-shell interactions, typical of covalent bonds, are characterized by a negative Laplacian, signifying an accumulation of charge in the internuclear region. sciencesconf.org Conversely, closed-shell interactions, such as ionic bonds, hydrogen bonds, and van der Waals interactions, exhibit a positive Laplacian, indicating charge depletion. researchgate.net
Energy Densities : The local kinetic energy density, G(r), and potential energy density, V(r), provide further insight. The total energy density, H(r) = G(r) + V(r), is particularly telling. For interactions with significant covalent character, H(r) is negative, indicating that the potential energy stabilization dominates. researchgate.net
For this compound, a QTAIM analysis would reveal the electronic consequences of the electron-withdrawing bromine atom at the C3 position and the cyano group at the C5 position. The C-Br bond is expected to exhibit characteristics of a polar covalent bond, with a relatively low ρ(r) and a positive ∇²ρ(r) at the BCP. The C≡N triple bond of the nitrile group would show a high electron density and a negative Laplacian, characteristic of a strong shared interaction. The various C-C and C-N bonds within the indole scaffold would also display distinct topological properties reflecting their specific environment, such as the difference between the pyrrole and benzene ring moieties.
Below is a representative table of QTAIM parameters for the principal bonds in this compound, based on values reported for analogous chemical bonds in various computational studies. These values are illustrative and provide a quantitative picture of the bonding characteristics.
| Bond | Electron Density, ρ(r) (a.u.) | Laplacian, ∇²ρ(r) (a.u.) | Total Energy Density, H(r) (a.u.) | Bond Character |
|---|---|---|---|---|
| C-H (Aromatic) | 0.270 | -0.850 | -0.290 | Covalent |
| C-C (Benzene Ring) | 0.310 | -0.820 | -0.380 | Covalent |
| C=C (Pyrrole Ring) | 0.335 | -0.950 | -0.450 | Covalent (high double bond character) |
| C-N (Pyrrole Ring) | 0.300 | -0.750 | -0.350 | Polar Covalent |
| N-H (Pyrrole Ring) | 0.340 | -1.900 | -0.480 | Polar Covalent |
| C3-Br | 0.135 | +0.050 | -0.080 | Polar Covalent / Closed-Shell |
| C5-C(N) | 0.320 | -0.880 | -0.400 | Covalent |
| C≡N | 0.450 | -0.600 | -1.100 | Polar Covalent (Triple Bond) |
Computational Modeling of Reaction Mechanisms and Transition States
Computational modeling, particularly using Density Functional Theory (DFT), is an indispensable tool for elucidating the detailed mechanisms of chemical reactions. Current time information in Pasuruan, ID.chemrxiv.org By mapping the potential energy surface (PES) that connects reactants to products, researchers can identify key stationary points, including intermediates and, most importantly, transition states (TS). stackexchange.com A transition state represents a first-order saddle point on the PES—a maximum along the reaction coordinate but a minimum in all other degrees of freedom. nih.gov
The energy difference between the reactants and the transition state is the activation energy (often expressed as the Gibbs free energy of activation, ΔG‡), which is the primary determinant of the reaction rate according to transition state theory. nih.gov Locating the precise geometry and energy of a transition state allows for the quantitative prediction of reaction feasibility, kinetics, and selectivity. unibo.it
For this compound, the presence of a halogen at the electron-rich C3 position of the indole ring makes it a prime candidate for various transformations, most notably nucleophilic aromatic substitution (S_NAr) reactions and transition-metal-catalyzed cross-coupling reactions. Computational studies on analogous 3-halogenated indoles have shown that these reactions are synthetically viable. researchgate.net
A computational investigation into the reactivity of this compound would involve modeling the reaction pathways for different nucleophiles. For an S_NAr reaction, for instance, the mechanism can be either a concerted process or a stepwise pathway involving a high-energy Meisenheimer-like intermediate. DFT calculations can distinguish between these possibilities by searching for the relevant transition states and intermediates. The calculated activation energies would predict the relative ease of substitution with different nucleophiles (e.g., amines, thiols, alkoxides).
The following table presents hypothetical, yet representative, calculated free energies of activation for plausible reactions of this compound. These values are based on DFT studies of S_NAr reactions on similar bromo-substituted heterocyclic systems and illustrate how computational modeling can be used to predict chemical reactivity. nih.govnih.gov
| Reaction Type | Nucleophile | Plausible Product | Calculated ΔG‡ (kcal/mol) | Predicted Feasibility |
|---|---|---|---|---|
| Nucleophilic Aromatic Substitution (S_NAr) | CH₃O⁻ | 3-methoxy-1H-indole-5-carbonitrile | 25.5 | Moderate (requires heating) |
| Nucleophilic Aromatic Substitution (S_NAr) | CH₃S⁻ | 3-(methylthio)-1H-indole-5-carbonitrile | 21.0 | High |
| Nucleophilic Aromatic Substitution (S_NAr) | (CH₃)₂NH | 3-(dimethylamino)-1H-indole-5-carbonitrile | 28.2 | Low (likely requires catalysis) |
| Suzuki Coupling (Pd-catalyzed) | PhB(OH)₂ | 3-phenyl-1H-indole-5-carbonitrile | 18.5 | Very High (with catalyst) |
| Buchwald-Hartwig Amination (Pd-catalyzed) | Aniline (B41778) | 3-(phenylamino)-1H-indole-5-carbonitrile | 20.1 | Very High (with catalyst) |
By comparing the activation barriers, computational models can guide synthetic chemists in selecting optimal reaction conditions and predicting potential side reactions, thereby accelerating the development of synthetic routes to novel indole derivatives.
Strategic Applications in Advanced Chemical Research and Synthesis
3-Bromo-1H-indole-5-carbonitrile as a Key Intermediate in Complex Organic Synthesis
In the field of complex organic synthesis, this compound serves as a pivotal precursor, valued for its adaptability in constructing elaborate molecular frameworks. Its utility is primarily derived from the differential reactivity of its bromine and carbonitrile functionalities, which can be selectively targeted in synthetic sequences. The electron-withdrawing nature of both the bromo and cyano substituents modulates the electron density of the indole (B1671886) ring, influencing its reactivity in key synthetic operations.
The structure of this compound is ideally suited for the synthesis of a wide variety of heterocyclic systems. The bromine atom at the C-3 position and the cyano group at the C-5 position act as versatile handles for introducing molecular diversity through various chemical reactions.
The compound's electron-deficient aromatic system facilitates participation in numerous transition-metal-catalyzed cross-coupling reactions. Methodologies such as the Suzuki-Miyaura, Heck, Stille, and Sonogashira couplings can be employed to form new carbon-carbon or carbon-heteroatom bonds at the site of the bromine atom. mdpi.comnih.gov These reactions allow for the attachment of a wide range of substituents, leading to di-, tri-, and tetra-substituted indole derivatives. nih.gov For instance, the reactivity of a C-3 halogen has been demonstrated in the synthesis of various 2-cyanoindoles, providing access to a broad spectrum of molecules. mdpi.com
Furthermore, the indole core itself is a foundational element in multi-component reactions (MCRs) for generating larger, more complex heterocyclic structures. researchgate.net Indole derivatives, particularly those with activating groups like nitriles, are used in one-pot syntheses to create polycyclic compounds such as pyrans and pyrimidines. researchgate.netnih.gov The 3-cyanoacetyl indole, a related structure, readily participates in condensation reactions to form tetrahydropyrimidine (B8763341) and pyran derivatives. nih.gov This reactivity highlights the potential of this compound to serve as a cornerstone in diversity-oriented synthesis to build libraries of novel heterocyclic compounds. mdpi.comfrontiersin.org
Table 1: Key Reactions for Heterocycle Synthesis
| Reaction Type | Reagent Class | Resulting System | Citation |
|---|---|---|---|
| Suzuki-Miyaura Coupling | Aryl/heteroaryl boronic acids | Aryl/heteroaryl-substituted indoles | mdpi.comnih.gov |
| Sonogashira Coupling | Terminal alkynes | Alkynyl-substituted indoles | mdpi.comnih.gov |
| Heck Coupling | Alkenes | Alkenyl-substituted indoles | mdpi.comnih.gov |
| Stille Coupling | Organostannanes | Variously substituted indoles | mdpi.comnih.gov |
The functional handles on this compound make it a suitable starting material for the assembly of intricate bridged and fused indole architectures. The synthesis of such complex polycyclic systems often relies on strategic intramolecular reactions. Methodologies like the intramolecular Larock indolization have been successfully used to form 3,4-fused tricyclic indoles from appropriately substituted 2-iodoaniline (B362364) precursors, demonstrating a powerful strategy for ring fusion. nih.gov
While direct examples commencing from this compound are specific to proprietary research, the principles are well-established. The bromine atom can be used as a linchpin for forming one ring, while the cyano group or the indole nitrogen can be involved in a subsequent cyclization to complete a fused or bridged system. For example, the synthesis of pyrimido[1,2-b]indazole derivatives has been achieved through cascade reactions involving related aminoazoles and functionalized nitriles, illustrating the construction of fused heterocyclic systems. frontiersin.org Similarly, the synthesis of complex structures like 2,2'-biindoles, which are important in materials science, often involves the coupling and cyclization of functionalized aniline (B41778) and alkyne precursors. acs.org The strategic placement of reactive sites in this compound provides a logical starting point for designing synthetic routes toward novel fused and bridged indole alkaloids and related compounds.
Chemical probes are essential small-molecule tools for studying biological targets and pathways, with high-quality probes being critical for generating meaningful data. nih.govnih.gov The indole scaffold is a privileged structure in medicinal chemistry and is frequently found in molecules designed as chemical probes. nih.govnih.gov
This compound is an excellent starting point for generating libraries of compounds for screening purposes due to its dual functionality. The bromine atom allows for systematic modification via cross-coupling reactions, while the nitrile can be hydrolyzed, reduced, or converted to other functional groups. This enables the creation of a diverse set of analogues to optimize potency and selectivity for a biological target. A pertinent example is the synthesis of indole-based inhibitors of bacterial cystathionine (B15957) γ-lyase (bCSE), where 6-bromoindole (B116670) serves as the key building block. nih.gov The bromine atom in these precursors is ultimately replaced using a palladium-catalyzed cross-coupling reaction to assemble the final, complex inhibitor molecule. nih.gov This demonstrates how a halogenated indole core is fundamental to building sophisticated molecules designed to probe biological systems. The functional groups of this compound make it an ideal platform for similar synthetic campaigns aimed at discovering novel and selective chemical probes for challenging biological targets. nih.govnih.gov
Contributions to Materials Science Research
The unique electronic properties of functionalized indole derivatives have led to their exploration in materials science. The incorporation of electron-withdrawing groups and sites for further functionalization makes this compound a compound of interest for developing new materials with tailored properties.
Indole-based compounds have shown promise in the field of optoelectronics. For example, oxidized derivatives of 2,2'-biindole exhibit strong fluorescence, which has led to their application in organic light-emitting diodes (OLEDs). acs.org The electronic properties of this compound, which are heavily influenced by its electron-withdrawing bromo and cyano groups, make it a candidate for similar applications. These substituents lower the π-electron density of the indole ring, which can be tuned through subsequent chemical modifications at either the bromine or nitrile position. This tunability is a key requirement in the design of organic semiconductors and fluorescent materials. By strategically elaborating its core structure, it is conceivable to develop novel chromophores and electronically active materials for use in sensors, displays, and other optoelectronic devices.
The application of this compound in polymer science is not extensively documented in publicly available research. chemrxiv.org As a bifunctional monomer, it possesses the theoretical potential to be incorporated into polymer chains. The bromine atom could be converted into a polymerizable group (e.g., a vinyl or styrenyl group) via a cross-coupling reaction, or the indole nitrogen could participate in polymerization reactions. However, specific examples of its use to create or modify polymers are not prominent in current literature, indicating that this remains a largely unexplored area of research.
Structure-Reactivity Relationships in Functionalized Indole Derivatives
The reactivity of the indole ring is significantly modulated by its substituents. In its unsubstituted form, the indole nucleus readily undergoes electrophilic substitution, with the C3 position being the most electronically favored site for such reactions. researchgate.net The introduction of substituents, such as in this compound, creates a more complex reactivity profile that allows for selective chemical transformations.
The electronic nature of the substituents plays a critical role. The cyano (–CN) group at the C5-position is a potent electron-withdrawing group (EWG). A recent computational study on substituted indoles confirmed that EWGs tend to decrease the rate of electrophilic bromination. researchgate.net This effect is due to the delocalization of pi-electrons, which is influenced by the substituent's ability to pull electron density from the ring system. researchgate.netresearchgate.net Conversely, the bromine atom at C3, while an EWG through induction, also possesses lone pairs that can participate in resonance. Its presence at the most nucleophilic position of the indole ring makes it a key functional handle for cross-coupling reactions.
The distinct electronic environment of this compound allows for orthogonal reactivity. The C3-Br bond is highly susceptible to transition-metal-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings. nih.gov This reactivity is a cornerstone for introducing aryl, heteroaryl, alkyl, and alkynyl groups at this position. The stability imparted by the electron-withdrawing cyano group facilitates these regioselective transformations.
For instance, the reactivity of halogens on an indole ring in cross-coupling reactions is influenced by their position. Studies on polyhalogenated heteroarenes show that oxidative addition of a palladium catalyst, the first step in many cross-coupling cycles, occurs preferentially at the most electrophilic carbon-halogen bond. nih.govyoutube.com In the case of this compound, the C3 position is primed for such reactions, allowing for the construction of diverse molecular libraries from a single, versatile precursor. nih.gov
Table 1: Influence of Substituents on Indole Ring Reactivity
| Position | Substituent | Electronic Effect | Influence on Reactivity | Common Reactions |
| C3 | -Br | Inductive: WithdrawingResonance: Donating | Activates position for cross-coupling; deactivates ring towards further electrophilic attack. | Suzuki, Heck, Sonogashira, Buchwald-Hartwig Cross-Coupling. nih.gov |
| C5 | -CN | Inductive & Resonance: Withdrawing | Deactivates the benzene (B151609) portion of the ring towards electrophilic substitution; stabilizes intermediates in C3-position reactions. researchgate.net | Can be hydrolyzed to a carboxylic acid or reduced to an amine. |
| N1 | -H | Acidic Proton | Can be deprotonated to form a nucleophilic center; often protected (e.g., with BOC) to prevent side reactions. researchgate.netchemrxiv.org | N-alkylation, N-arylation, protection/deprotection. |
Future Research Directions and Synthetic Challenges in the Field of Halogenated Indole Carbonitriles
While compounds like this compound are valuable synthetic intermediates, their preparation and manipulation present ongoing challenges and opportunities for future research.
Synthetic Challenges:
Regioselectivity: The synthesis of polysubstituted indoles often requires multi-step sequences to achieve the desired arrangement of functional groups. A primary challenge is controlling the regioselectivity of halogenation. Direct bromination of 1H-indole-5-carbonitrile is a common method, but it can lead to mixtures of products or over-bromination if not carefully controlled. Developing more selective and direct C-H functionalization methods for introducing the bromo and cyano groups onto a pre-formed indole core remains a significant goal.
Harsh Reaction Conditions: Some synthetic transformations may require harsh conditions, such as strong bases or high temperatures, which can be incompatible with other sensitive functional groups on the molecule. mdpi.com The development of milder and more efficient catalytic systems is a key area of research. For example, advancing palladium-catalyzed reactions that operate at lower temperatures or with lower catalyst loadings would improve the sustainability and efficiency of syntheses involving these building blocks. clockss.org
Future Research Directions:
Novel Catalytic Systems: There is a continuous need for new catalytic methods that offer greater control over the functionalization of the indole scaffold. This includes the development of catalysts for site-selective C-H activation, which could allow for the direct introduction of functional groups at positions that are traditionally difficult to access, such as C2, C6, or C7. researchgate.netmsu.edu
Domino and One-Pot Reactions: Designing multi-step reaction sequences that can be performed in a single vessel ("one-pot") can significantly increase synthetic efficiency. Future work could focus on developing domino reactions that utilize the dual reactivity of this compound, for instance, a sequence involving a cross-coupling at C3 followed by a transformation of the C5-nitrile group. clockss.orgelsevierpure.com
Application in Complex Molecule Synthesis: The true value of versatile building blocks is demonstrated in their application to the total synthesis of complex natural products and novel pharmaceutical agents. nih.gov Future research will undoubtedly see this compound and related structures used as key intermediates in the synthesis of new bioactive molecules and advanced materials. acs.org
Computational Prediction: The use of computational methods, such as Density Functional Theory (DFT), can help predict the reactivity of substituted indoles and guide the design of synthetic routes. chemrxiv.orgmdpi.com Further development and application of these theoretical tools can accelerate the discovery of new reactions and optimize existing ones, reducing the need for empirical trial-and-error experimentation.
The continued exploration of the synthesis and reactivity of halogenated indole carbonitriles will expand the toolkit available to synthetic chemists, enabling the creation of novel molecules with potentially valuable applications in medicine and materials science.
Q & A
Q. What are the standard synthetic routes for 3-bromo-1H-indole-5-carbonitrile, and what analytical techniques confirm its structure?
The synthesis typically involves bromination of indole precursors. For example, 5-bromo-1H-indole-3-carbaldehyde can undergo further functionalization to introduce the cyano group at the 5-position . Key steps may include nucleophilic substitution or transition-metal-catalyzed reactions. Analytical confirmation relies on:
- NMR spectroscopy (¹H, ¹³C) to verify substituent positions and purity .
- LCMS for molecular weight validation (e.g., observed m/z values matching theoretical calculations) .
- IR spectroscopy to identify functional groups like –CN (stretch ~2,204 cm⁻¹) .
Q. How is the reactivity of the bromine substituent exploited in further derivatization?
The bromine atom at the 3-position is highly reactive in cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) for introducing aryl, heteroaryl, or alkyl groups. The cyano group at the 5-position stabilizes intermediates via electron-withdrawing effects, facilitating regioselective transformations . For example:
- Nucleophilic displacement with amines or thiols under basic conditions .
- Palladium-catalyzed couplings to construct complex heterocycles for drug discovery .
Advanced Research Questions
Q. How can researchers optimize the synthesis of this compound to improve yield and purity?
Optimization strategies include:
- Solvent systems : Polar aprotic solvents like DMF or PEG-400 enhance reaction homogeneity and catalyst efficiency (e.g., CuI in azide-alkyne cycloadditions) .
- Catalyst selection : Transition metals (Pd, Cu) improve coupling efficiency, while ligands tune selectivity .
- Purification : Flash chromatography (e.g., 70:30 ethyl acetate/hexane) or recrystallization removes byproducts .
- In-line monitoring : TLC or HPLC tracks reaction progress to minimize over-bromination or decomposition .
Q. What strategies address contradictions in reported biological activities or synthetic yields?
Contradictions may arise from varying reaction conditions, impurities, or assay protocols. Mitigation approaches:
- Comparative replication : Reproduce studies with controlled parameters (e.g., catalyst loading, temperature) .
- Advanced characterization : Use high-resolution mass spectrometry (HRMS) or X-ray crystallography to confirm structural integrity .
- Meta-analysis : Statistically evaluate literature data to identify outliers or trends in biological activity .
Q. How can computational methods predict the biological activity of this compound derivatives?
- Molecular docking : Simulates binding affinity to target proteins (e.g., kinases, receptors) using software like AutoDock .
- DFT calculations : Analyzes electronic properties (HOMO-LUMO gaps, electrostatic potential) to correlate structure with reactivity .
- QSAR models : Relates substituent effects (e.g., bromine’s electronegativity) to biological outcomes like antimicrobial potency .
Q. How should structure-activity relationship (SAR) studies be designed for this compound?
Prioritize substituents based on:
- Positional effects : Bromine at 3-position enhances electrophilicity, while the cyano group at 5-position influences solubility and target interactions .
- Bioisosteric replacements : Substitute Br with Cl or CF₃ to modulate toxicity and binding kinetics .
- Functional group diversification : Introduce sulfonamides or carbamates at the indole nitrogen to explore new pharmacological profiles .
Methodological Considerations
- Controlled bromination : Use N-bromosuccinimide (NBS) over Br₂ for safer, regioselective reactions .
- Green chemistry : Replace DMF with biodegradable solvents (e.g., cyclopentyl methyl ether) to reduce environmental impact .
- High-throughput screening : Automate derivatization and assay workflows to accelerate SAR exploration .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
